molecular formula C13H23NO B1599152 N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine CAS No. 81783-01-9

N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine

Cat. No.: B1599152
CAS No.: 81783-01-9
M. Wt: 209.33 g/mol
InChI Key: MEJYWDUBOCZFFS-FENWIEIGSA-N
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Description

Chemical Structure and Properties: The compound, with the IUPAC name (Z)-N-[(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-ylidene]hydroxylamine, features a conjugated diene system (6,8-diene) and a hydroxylamine group (-NH-O) attached to a tetramethyl-substituted nonenylidene backbone . Its oxime derivative, 2,4,4,7-Tetramethylnona-6,8-dien-3-one oxime, highlights its ketoxime configuration, which influences reactivity and stability. The stereochemistry (Z/E isomerism) at the 3-ylidene and 6,8-diene positions may affect its biological and chemical interactions.

Properties

CAS No.

81783-01-9

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

(NZ)-N-[(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-ylidene]hydroxylamine

InChI

InChI=1S/C13H23NO/c1-7-11(4)8-9-13(5,6)12(14-15)10(2)3/h7-8,10,15H,1,9H2,2-6H3/b11-8+,14-12-

InChI Key

MEJYWDUBOCZFFS-FENWIEIGSA-N

SMILES

CC(C)C(=NO)C(C)(C)CC=C(C)C=C

Isomeric SMILES

CC(C)/C(=N/O)/C(C)(C)C/C=C(\C)/C=C

Canonical SMILES

CC(C)C(=NO)C(C)(C)CC=C(C)C=C

Other CAS No.

81783-01-9

Origin of Product

United States

Biological Activity

N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antiproliferative effects, as well as insights from recent studies and case analyses.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the hydroxylamine functional group is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of hydroxylamine derivatives. These compounds have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antiproliferative Effects:
Research indicates that certain derivatives exhibit antiproliferative activities against cancer cell lines. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit cell proliferation in human cancer cell lines such as HeLa and A549.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial effects of various hydroxylamine derivatives against common pathogens. This compound was tested against E. coli, S. aureus, and E. faecalis, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
    Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusMIC (µg/mL) against E. faecalis
    This compound62.578.1270.00
  • Antiproliferative Studies:
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 226 µg/mL.
    Cell LineIC50 (µg/mL)
    HeLa226
    A549242.52

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and microbial resistance mechanisms. Hydroxylamines are known to modulate redox states within cells and can interfere with DNA synthesis or repair processes in microbial cells.

Comparison with Similar Compounds

Hydroxylamine Derivatives with Aromatic Substitution

  • N-(2-Methoxyphenyl)hydroxylamine: Structure: Aromatic hydroxylamine with a methoxy substituent. Metabolism: Undergoes enzymatic redox cycling in hepatic microsomes, producing o-aminophenol (oxidative metabolite) and o-anisidine (reductive metabolite). CYP1A enzymes dominate its reduction, while CYP2E1 favors oxidation . Key Data:
  • Binding affinity to CYP enzymes correlates with metabolite ratios (e.g., 2.4-fold increase in o-aminophenol with β-NF-induced microsomes) .
  • N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine :

    • Structure : Phenethyl-substituted hydroxylamine with thioether and methoxy groups.
    • Regulatory Status : Classified as a controlled substance under drug legislation, indicating psychoactive or toxicological risks .

Comparison :

Property Target Compound N-(2-Methoxyphenyl)hydroxylamine N-(4-sec-Butylthio...)hydroxylamine
Backbone Aliphatic, branched Aromatic Phenethyl with thioether
Metabolism Not reported CYP1A/CYP2E1-mediated redox Likely hepatic sulfoxidation
Bioactivity Undefined Pro-oxidant, mutagenic potential Controlled substance (CNS effects)

Bis-Hydroxylamine Derivatives

  • Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)): Structure: Bis-hydroxylamine linked to isothiazole and propene moieties.
  • Compound 2 (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) :

    • Structure : Isomer of Compound 1 with shifted isothiazole substitution.
    • Function : Slightly lower binding affinity (-8.5 kcal/mol), indicating positional sensitivity in enzyme inhibition .

Comparison :

Property Target Compound Compound 1 Compound 2
Hydroxylamine Groups Single Dual Dual
Scaffold Aliphatic diene Benzoisothiazole-propene Benzoisothiazole-propene
Bioactivity Undefined Trehalase inhibition Trehalase inhibition
Binding Affinity N/A -8.7 kcal/mol -8.5 kcal/mol

Comparison :

Property Target Compound O-Ethyl Hydroxylamine
Complexity High (tetramethyl diene) Low (linear chain)
Bioactivity Undefined Antimicrobial, antitumor
Metabolic Role Not studied Radical scavenging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine
Reactant of Route 2
N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine

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